

Barbamide: A Deep Dive into its Chemical Architecture and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbamide is a fascinating marine natural product first isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] This lipopeptide has garnered significant attention within the scientific community due to its unique structural features, including a trichloromethyl group, and its intriguing biological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to **barbamide**, serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Stereochemistry

The molecular structure of **barbamide** is characterized by a unique assembly of a trichlorinated fatty acid derivative, a thiazole ring, and an N-methylated amino acid component. Spectroscopic analysis, including 1H and 13C NMR, and mass spectrometry were instrumental in the initial structure elucidation.[1][2]

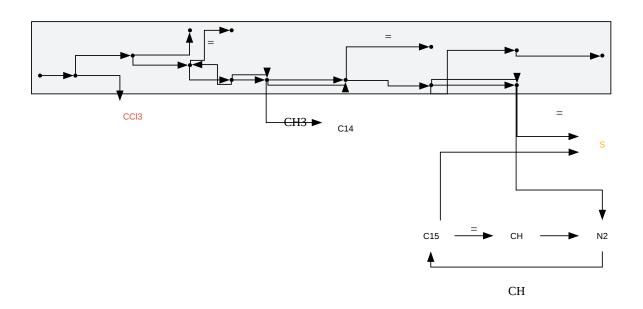
The absolute stereochemistry of **barbamide** has been determined through total synthesis and degradation studies. The chiral center at C-7, within the dolaphenine unit, possesses the (S)-configuration. The stereocenter at C-11, bearing the trichloromethyl group, has also been established as (S).



Key Structural Features:

- Trichloromethyl Group: A rare feature in natural products, the CCl3 group is attached to a chiral center, contributing significantly to the molecule's lipophilicity and potential biological activity.
- Thiazole Ring: This heterocyclic moiety is a common feature in many bioactive natural products and is derived from a cysteine precursor in the biosynthesis.
- (E)-Enol Ether: The double bond between C-4 and C-5 exists in the E-configuration.
- N-Methyl-L-dolaphenine: This modified amino acid derivative is a key building block in the **barbamide** structure.

Chemical Structure of Barbamide



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Caption: Chemical structure of Barbamide.

Physicochemical and Spectroscopic Data

Precise analytical data is crucial for the identification and characterization of **barbamide**. The following tables summarize the key quantitative data reported in the literature.

Table 1: Physicochemical Properties of Barbamide

Property	Value	Reference
Molecular Formula	C20H23Cl3N2O2S	[1]
Molecular Weight	477.83 g/mol	[1]
Optical Rotation ([α]D)	-48.2° (c 1.0, CHCl₃)	[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Barbamide in CDCl₃



Position	¹³ C (δ, ppm)	¹H (δ, ppm, J in Hz)
2	40.8	3.33 (m)
3	108.8	
4	96.2	5.21 (d, 9.5)
5	158.7	
6	169.5	
7	59.9	5.45 (dd, 10.5, 4.5)
8	170.1	
9		
10	12.1	1.03 (d, 6.5)
11	39.1	3.38 (dd, 14.0, 4.5), 3.08 (dd, 14.0, 10.5)
12	137.2	
13, 17	129.3	7.25 (m)
14, 16	128.5	7.25 (m)
15	126.7	7.18 (m)
18	148.9	7.71 (d, 3.2)
19	116.7	7.29 (d, 3.2)
N-CH₃	33.5	3.15 (s)
O-CH₃	55.8	3.65 (s)
CCl₃	105.1	

Data extracted from Orjala & Gerwick, 1996.[1]

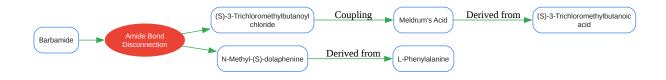
Total Synthesis



The first total synthesis of **barbamide** was accomplished by Nguyen, Willis, and Gerwick in 2001.[3] Their convergent approach provided unambiguous confirmation of the proposed structure and stereochemistry.

Retrosynthetic Analysis

The retrosynthetic strategy involved the disconnection of the amide bond between the trichloroleucine-derived fragment and the N-methyl-L-dolaphenine moiety. This led to two key intermediates: (S)-3-trichloromethylbutanoyl chloride and N-methyl-(S)-dolaphenine.



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Caption: Retrosynthetic analysis of **Barbamide**.

Experimental Protocol: Key Steps in the Total Synthesis of Barbamide

The following is a summary of the key experimental steps. For a detailed, replicable protocol, please refer to the primary literature.[3]

- 1. Synthesis of (S)-3-Trichloromethylbutanoic acid: This starting material was prepared from L-leucine.
- 2. Synthesis of (S)-3-Trichloromethylbutanoyl chloride: The carboxylic acid was converted to the corresponding acid chloride using a standard chlorinating agent such as oxalyl chloride or thionyl chloride.
- 3. Synthesis of N-methyl-(S)-dolaphenine: This fragment was synthesized from L-phenylalanine over several steps, including N-methylation and thiazole ring formation.
- 4. Coupling and Enol Ether Formation:



- (S)-3-trichloromethylbutanoyl chloride was coupled with Meldrum's acid.
- The resulting product was then reacted with N-methyl-(S)-dolaphenine to form a β-keto amide.
- Finally, treatment with a methylating agent, such as dimethyl sulfate, in the presence of a base yielded the (E)-enol ether of **barbamide**.

Biological Activity and Mechanism of Action

Barbamide was initially identified due to its potent molluscicidal activity.[1] Subsequent studies have revealed a broader range of biological activities, including affinity for several mammalian receptors.

Receptor Binding Profile

Barbamide has been shown to have a notable affinity for the following receptors:

- Dopamine Transporter (DAT)
- Kappa Opioid Receptor (KOR)
- Sigma-1 and Sigma-2 Receptors

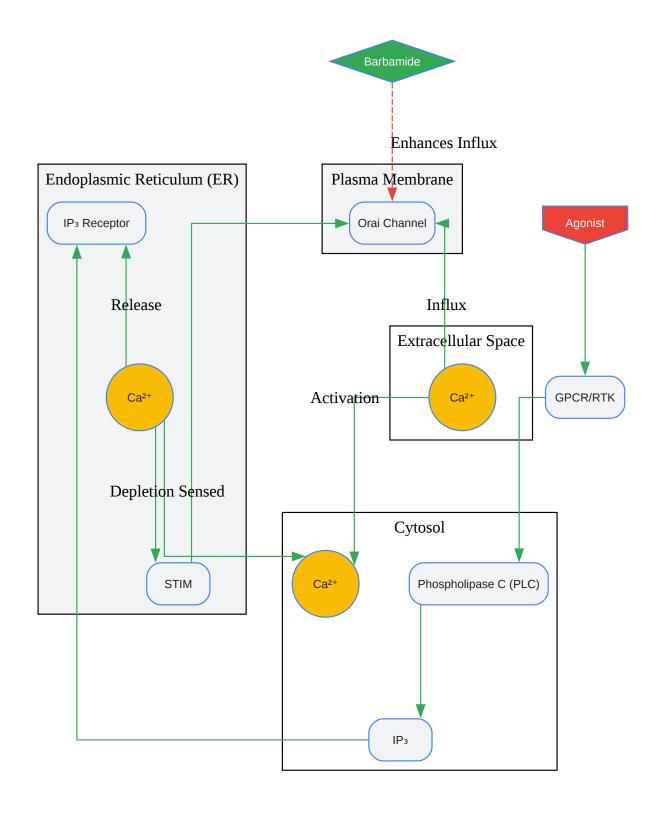
These interactions suggest that **barbamide** may have neuromodulatory properties, which is an active area of ongoing research.

Modulation of Store-Operated Calcium Entry (SOCE)

Recent studies have demonstrated that **barbamide** can enhance store-operated calcium entry (SOCE) in sensory neurons.[4] SOCE is a critical signaling pathway that regulates intracellular calcium levels, which are essential for a wide range of cellular processes.

The proposed mechanism involves the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM proteins. These proteins then translocate to the plasma membrane and activate Orai channels, leading to an influx of extracellular calcium. **Barbamide** appears to potentiate this influx, although the precise molecular mechanism of this enhancement is still under investigation.





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Caption: Barbamide's influence on the Store-Operated Calcium Entry (SOCE) pathway.



Experimental Protocol: Radioligand Displacement Assay for Receptor Binding

To determine the binding affinity of **barbamide** for its target receptors, a radioligand displacement assay can be employed. The following is a generalized protocol that can be adapted for specific receptors (DAT, KOR, Sigma-1, Sigma-2).

Materials:

- Cell membranes expressing the receptor of interest.
- A suitable radioligand for the target receptor (e.g., [3H]WIN 35,428 for DAT, [3H]U-69,593 for KOR, --INVALID-LINK---pentazocine for Sigma-1, [3H]DTG for Sigma-2).
- Barbamide solutions of varying concentrations.
- Assay buffer (e.g., Tris-HCl with appropriate additives).
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter.

Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of **barbamide** (or a known competitor as a positive control). Incubate at an appropriate temperature for a specific duration to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.



 Data Analysis: The concentration of barbamide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Barbamide stands out as a marine natural product with a distinctive chemical architecture and promising biological activities. Its unique trichloromethyl group and its ability to modulate key neuronal receptors and signaling pathways make it a compelling subject for further investigation. This technical guide provides a solid foundation of its chemical and biological properties, which will be invaluable for researchers aiming to explore its therapeutic potential and to design novel analogs with enhanced pharmacological profiles. The detailed experimental approaches outlined herein offer a starting point for the synthesis, characterization, and biological evaluation of this intriguing molecule.

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References

- 1. Barbamide, a chlorinated metabolite with molluscicidal activity from the Caribbean cyanobacterium Lyngbya majuscula PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of the marine natural product barbamide Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Barbamide Displays Affinity for Membrane-Bound Receptors and Impacts Store-Operated Calcium Entry in Mouse Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
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